molecular formula C6H8N2O B3058150 1-ethyl-1H-imidazole-4-carbaldehyde CAS No. 88091-37-6

1-ethyl-1H-imidazole-4-carbaldehyde

Cat. No. B3058150
CAS RN: 88091-37-6
M. Wt: 124.14 g/mol
InChI Key: NRRFNLUQOIHVKN-UHFFFAOYSA-N
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Description

1-ethyl-1H-imidazole-4-carbaldehyde is a chemical compound with the CAS Number: 88091-37-6 . It has a molecular weight of 124.14 . This compound can exist in both liquid and solid forms .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C6H8N2O/c1-2-8-3-6(4-9)7-5-8/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that imidazole derivatives are key components to functional molecules used in a variety of applications . They are utilized in the synthesis of pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and a solid at -20°C . .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Imidazole derivatives, including compounds similar to 1-ethyl-1H-imidazole-4-carbaldehyde, are fundamental in medicinal chemistry. They serve as key building blocks for synthesizing various biologically active molecules. A study by Orhan et al. (2019) demonstrates the derivation of the imidazole ring with different alkyl groups, leading to compounds with potential biological activities, such as 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt (Orhan, Kose, Alkan, & Öztürk, 2019).

Copper-Catalyzed Oxidative Coupling in Organic Synthesis

Li et al. (2015) developed a method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method involves a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, underlining the significance of imidazole derivatives in organic synthesis (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).

Conversion into Imidazolones

Manjunatha and Puttaswamy (2016) studied the oxidative conversion of various imidazoles, including 1H-imidazole-2-carbaldehyde, into corresponding imidazolones. This showcases another application in chemical synthesis, highlighting the versatility of imidazole derivatives (Manjunatha & Puttaswamy, 2016).

Synthesis of Novel Compounds

In the field of heterocyclic chemistry, imidazole derivatives are used for synthesizing various novel compounds. A study by Jasiński et al. (2008) on 1H-imidazole 3-oxides derived from amino acid esters shows how these derivatives serve as intermediates for creating new chemical entities (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Crystallographic Studies

Selvanayagam et al. (2010) conducted X-ray crystallography on 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, demonstrating the importance of imidazole derivatives in crystallography and structural analysis (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 1-ethyl-1H-imidazole-4-carbaldehyde are not detailed in the search results, it’s clear that imidazole derivatives continue to be of strategic importance due to their wide range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is a current area of research .

properties

IUPAC Name

1-ethylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-3-6(4-9)7-5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRFNLUQOIHVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542585
Record name 1-Ethyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88091-37-6
Record name 1-Ethyl-1H-imidazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88091-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1H-Imidazole-5-carbaldehyde (300 mg, 3.12 mmol) was dissolved in N,N-dimethylformamide (4 mL). To this, potassium carbonate (862 mg, 6.24 mmol) and ethyl iodide (0.275 mL, 3.43 mmol) were added at room temperature and the mixture was stirred at the same temperature for 1.5 hours. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=20/1) to give 1-ethyl-1H-imidazole-5-carbaldehyde (115 mg, yield: 30%) and 1-ethyl-1H-imidazole-4-carbaldehyde (36 mg, yield: 9%). 1-ethyl-1H-imidazole-5-carbaldehyde
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 mL
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solvent
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862 mg
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reactant
Reaction Step Two
Quantity
0.275 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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